Cas no 97604-09-6 (4-Chloro-2-(3-methylphenyl)pyrimidine)
4-Chloro-2-(3-methylphenyl)pyrimidine Chemical and Physical Properties
Names and Identifiers
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- Pyrimidine, 4-chloro-2-(3-methylphenyl)-
- 4-Chloro-2-(3-tolyl)pyrimidine
- 4-Chloro-2-(3-methylphenyl)pyrimidine
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- Inchi: 1S/C11H9ClN2/c1-8-3-2-4-9(7-8)11-13-6-5-10(12)14-11/h2-7H,1H3
- InChI Key: FITVVWPQMAPCAB-UHFFFAOYSA-N
- SMILES: C1(C2=CC=CC(C)=C2)=NC=CC(Cl)=N1
4-Chloro-2-(3-methylphenyl)pyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C250976-100mg |
4-Chloro-2-(3-methylphenyl)pyrimidine |
97604-09-6 | 100mg |
$ 95.00 | 2022-04-28 | ||
| TRC | C250976-500mg |
4-Chloro-2-(3-methylphenyl)pyrimidine |
97604-09-6 | 500mg |
$ 365.00 | 2022-04-28 | ||
| TRC | C250976-1g |
4-Chloro-2-(3-methylphenyl)pyrimidine |
97604-09-6 | 1g |
$ 570.00 | 2022-04-28 |
4-Chloro-2-(3-methylphenyl)pyrimidine Related Literature
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
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Daniel Messmer,Stefan Salentinig,Jakob Heier Nanoscale, 2019,11, 6929-6938
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5. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
Additional information on 4-Chloro-2-(3-methylphenyl)pyrimidine
Recent Advances in the Study of 4-Chloro-2-(3-methylphenyl)pyrimidine (CAS: 97604-09-6) in Chemical Biology and Pharmaceutical Research
The compound 4-Chloro-2-(3-methylphenyl)pyrimidine (CAS: 97604-09-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic aromatic compound, characterized by its pyrimidine core substituted with a chloro group and a 3-methylphenyl moiety, has demonstrated promising potential in various therapeutic applications. Recent studies have focused on its role as a key intermediate in the synthesis of bioactive molecules and its direct pharmacological properties.
One of the most notable advancements in the study of 4-Chloro-2-(3-methylphenyl)pyrimidine is its application in the development of kinase inhibitors. Kinases play a critical role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Researchers have synthesized a series of derivatives based on this compound, evaluating their inhibitory activity against specific kinases. Preliminary results indicate that certain derivatives exhibit potent and selective inhibition, suggesting potential for further optimization and clinical development.
In addition to its role in kinase inhibition, 4-Chloro-2-(3-methylphenyl)pyrimidine has been investigated for its antimicrobial properties. Recent in vitro studies have demonstrated its efficacy against a range of bacterial and fungal pathogens. The compound's mechanism of action appears to involve disruption of microbial cell wall synthesis, although further studies are needed to elucidate the precise molecular targets. These findings highlight its potential as a scaffold for the development of novel antimicrobial agents, particularly in the face of rising antibiotic resistance.
The synthetic pathways for 4-Chloro-2-(3-methylphenyl)pyrimidine have also been refined in recent years, with a focus on improving yield and scalability. Green chemistry approaches, such as the use of catalytic methods and solvent-free reactions, have been explored to minimize environmental impact. These advancements not only enhance the practicality of large-scale production but also align with the growing emphasis on sustainable pharmaceutical manufacturing.
Despite these promising developments, challenges remain in the clinical translation of 4-Chloro-2-(3-methylphenyl)pyrimidine-based therapeutics. Issues such as bioavailability, metabolic stability, and off-target effects need to be addressed through rigorous preclinical studies. However, the compound's versatility and demonstrated bioactivity make it a valuable candidate for further investigation. Future research directions may include structure-activity relationship (SAR) studies to optimize its pharmacological profile and the exploration of combination therapies to enhance therapeutic efficacy.
In conclusion, 4-Chloro-2-(3-methylphenyl)pyrimidine (CAS: 97604-09-6) represents a compelling area of research in chemical biology and drug discovery. Its diverse applications, from kinase inhibition to antimicrobial activity, underscore its potential as a multifunctional scaffold. Continued innovation in synthetic methodologies and a deeper understanding of its biological mechanisms will be critical to unlocking its full therapeutic potential.
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